2-(2,4-Difluorophenyl)cyclopentanone
Description
2-(2,4-Difluorophenyl)cyclopentanone is a cyclopentanone derivative featuring a 2,4-difluorophenyl substituent at the second position of the cyclopentanone ring. The fluorine atoms at the ortho and para positions of the aromatic ring confer distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Its molecular formula is $ C{11}H{10}F_{2}O $, with a molecular weight of 196.20 g/mol.
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10F2O/c12-7-4-5-8(10(13)6-7)9-2-1-3-11(9)14/h4-6,9H,1-3H2 |
InChI Key |
AILKYSZJGNRQJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2,4-Difluorophenyl)cyclopentanone with key analogs from the evidence:
Key Observations :
- Substituent Effects : The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-chlorophenyl in the analog from . This increases polarity and may alter nucleophilic reactivity.
- Hybrid Structures : The pyridine-cyclopentenyl compound and bis(4-fluorophenyl) dione demonstrate how fluorinated aromatic groups are integrated into complex scaffolds for specialized applications.
Electronic and Reactivity Comparisons
- Fluorine vs. Chlorine: Fluorine’s higher electronegativity (4.0 vs. 3.0 for Cl) increases the electron-withdrawing effect on the aromatic ring, lowering the electron density of the cyclopentanone carbonyl group. This may accelerate reactions like nucleophilic acyl substitutions compared to the chlorophenyl analog .
- Synthetic Efficiency : The chlorophenyl analog in is synthesized via hydrolysis with sodium hydride and methyl halide, achieving high yields. The difluorophenyl variant may require adjusted conditions due to fluorine’s smaller atomic size and stronger C-F bond stability.
Physicochemical Properties
- Solubility: The 2,4-difluorophenyl group increases hydrophobicity compared to unsubstituted cyclopentanones but remains less lipophilic than the chlorophenyl analog (due to chlorine’s higher molar mass and polarizability).
- Thermal Stability : Fluorinated aromatics generally exhibit higher thermal stability. Computational studies using density-functional theory (DFT) methods, such as those described in , could quantify bond dissociation energies and confirm this trend.
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